molecular formula C15H16N2O3S B187585 N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 53257-02-6

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B187585
CAS RN: 53257-02-6
M. Wt: 304.4 g/mol
InChI Key: UJWZNRKOHUOUPL-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound with the molecular formula C15H16N2O3S . It is also known as 2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid diethylamide .


Synthesis Analysis

The synthesis of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs has been reported in a study . The study demonstrated that these compounds could be developed as potent TNF-α inhibitors .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” include a molecular weight of 304.36 . Other specific properties like boiling point, melting point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

  • TNF-α Inhibition : A study by Deng et al. (2018) found that certain analogs of N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide demonstrated potential as tumor necrosis factor-alpha (TNF-α) inhibitors. This is significant because TNF-α plays a crucial role in inflammatory responses, and its dysregulation can lead to auto-inflammatory diseases. The compound named 4e was identified as one of the most potent TNF-α organic compound inhibitors reported, suggesting its potential in treating inflammatory disorders (Deng et al., 2018).

  • Antimicrobial and Antiproliferative Agents : El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, including structures similar to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These compounds showed significant cytotoxic activity against human cell lines and possessed considerable antimicrobial activity. This suggests their potential application in developing new treatments for various microbial infections and certain types of cancer (El-Gilil, 2019).

  • Enzyme Inhibition : Irshad (2018) explored the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, which are structurally similar to the compound . These compounds exhibited moderate to good activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Such findings indicate their potential use as enzyme inhibitors, which can be relevant in treating diseases where enzyme regulation is crucial (Irshad, 2018).

  • Synthesis of Polysubstituted 1,2-Dihydrobenzo[cd]Indoles : Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, starting from compounds structurally similar to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These heterocyclic compounds are important due to their biological and pharmaceutical significance, suggesting the potential of the subject compound in synthesizing bioactive molecules (Wang et al., 2018).

  • Carbonic Anhydrase Inhibitors : A study by Graham et al. (1989) on derivatives of benzo[b]thiophene-2-sulfonamide, which is related to N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, demonstrated their potential as topically active inhibitors of ocular carbonic anhydrase. This suggests a possible application in treating glaucoma (Graham et al., 1989).

Future Directions

The future directions for “N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” could involve further optimization for its activity and properties . More efforts should be made in the development of small molecule TNF-α inhibitors .

properties

IUPAC Name

N,N-diethyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-17(4-2)21(19,20)13-9-8-12-14-10(13)6-5-7-11(14)15(18)16-12/h5-9H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWZNRKOHUOUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352436
Record name N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS RN

53257-02-6
Record name N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Engels, C Beyer, ML Suárez Fernández… - …, 2010 - Wiley Online Library
Apicomplexan parasites encompass several human‐ and animal‐pathogenic protozoans such as Plasmodium falciparum, Toxoplasma gondii, and Eimeria tenella. E. tenella causes …

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